

Technical Guide: Pyrene-PEG5-propargyl

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Compound of Interest

Compound Name: **Pyrene-PEG5-propargyl**

Cat. No.: **B3415388**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **Pyrene-PEG5-propargyl**, a fluorescent, bioorthogonal linker molecule. It covers key chemical and physical properties, experimental protocols for its primary application, and the underlying chemical workflow.

Core Compound Identification

Pyrene-PEG5-propargyl is a specialized chemical reagent characterized by a pyrene fluorophore, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This structure makes it a valuable tool in bioconjugation and drug delivery research. The terminal propargyl group enables covalent labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[\[1\]](#)[\[2\]](#)[\[3\]](#)

CAS Number: 1817735-33-3[\[1\]](#)[\[4\]](#)

Physicochemical & Technical Data

The key specifications for **Pyrene-PEG5-propargyl** are summarized below. This data is essential for experimental design, including calculating molar equivalents and selecting appropriate solvent systems.

Property	Value	Reference
Chemical Formula	C ₃₀ H ₃₃ NO ₆	[1][4]
Molecular Weight (MW)	503.6 g/mol	[1][5]
Exact Mass	503.2308	[4]
Purity	Typically ≥98%	[1]
Appearance	(Not specified, likely a solid)	
Solubility	Soluble in DMSO, DMF, DCM	[1]
Fluorescence		
Excitation Maxima (λ _{ex})	313, 326, 343 nm	[1]
Emission Maxima (λ _{em})	377, 397 nm	[1]
Storage Conditions	Store at -20°C, protected from light and moisture.	[1][6]

Key Applications in Research & Development

The unique trifunctional structure of **Pyrene-PEG5-propargyl** makes it a versatile tool for a range of applications:

- Bioconjugation: The propargyl group serves as a reactive handle for "clicking" the molecule onto azide-modified biomolecules such as proteins, peptides, or nucleic acids.[3][6] The pyrene moiety provides a fluorescent tag for tracking and quantification.
- PROTAC Development: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5][7]
- Drug Delivery Systems: The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of conjugated drugs.[3][6] It is integral to creating advanced systems like PEGylated liposomes and nanoparticles.[3]

- Fluorescent Probes & Imaging: Its inherent fluorescence allows it to be used in the development of probes for diagnostics and cellular imaging.[6]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary use of **Pyrene-PEG5-propargyl** is in CuAAC reactions. Below is a general protocol for labeling an azide-modified protein in an aqueous buffer.

Note: This is a starting point and should be optimized for specific biomolecules and experimental conditions.

Materials:

- **Pyrene-PEG5-propargyl**
- Azide-modified protein (or other biomolecule) in a suitable buffer (e.g., PBS)
- Stock Solutions:
 - Copper (II) Sulfate (CuSO₄): 20 mM in deionized water.
 - THPTA Ligand: 100 mM in deionized water. (THPTA, tris(3-hydroxypropyltriazolylmethyl)amine, is a water-soluble Cu(I)-stabilizing ligand that improves reaction efficiency and biocompatibility).[8][9]
 - Sodium Ascorbate: 300 mM in deionized water (Prepare fresh).
 - **Pyrene-PEG5-propargyl**: 10 mM in DMSO.

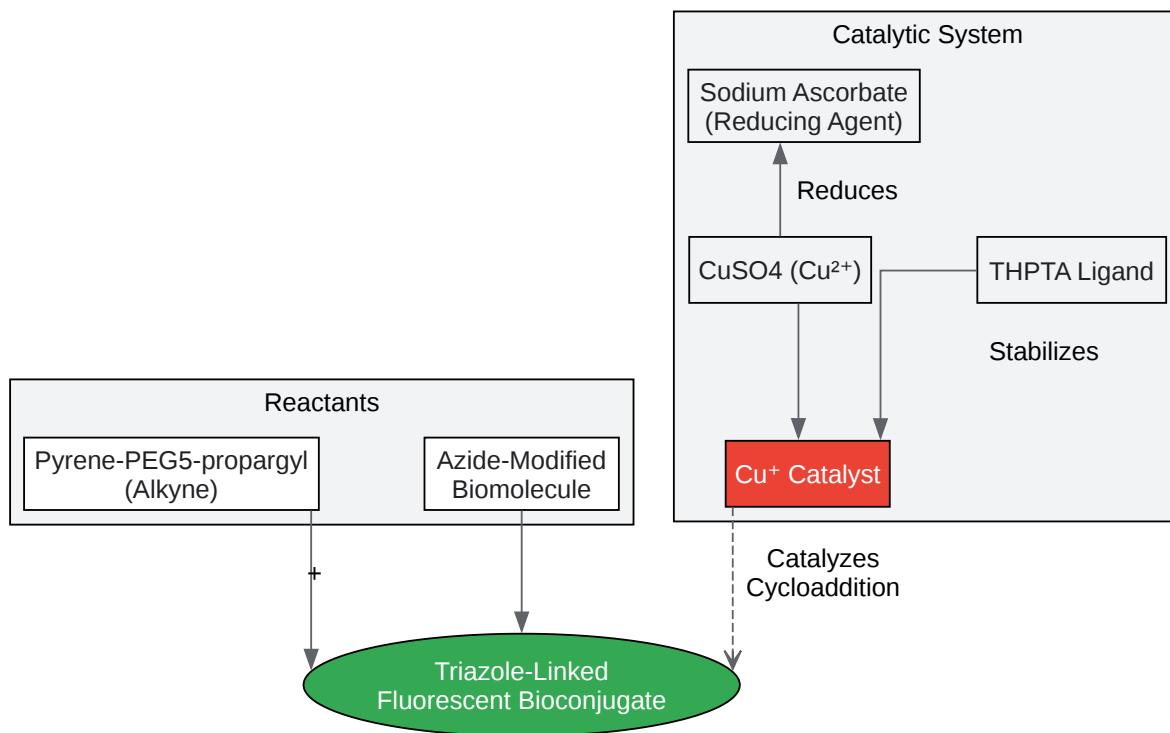
Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
 - 50 µL of azide-modified protein solution (e.g., 1-5 mg/mL).
 - 90 µL of PBS buffer.

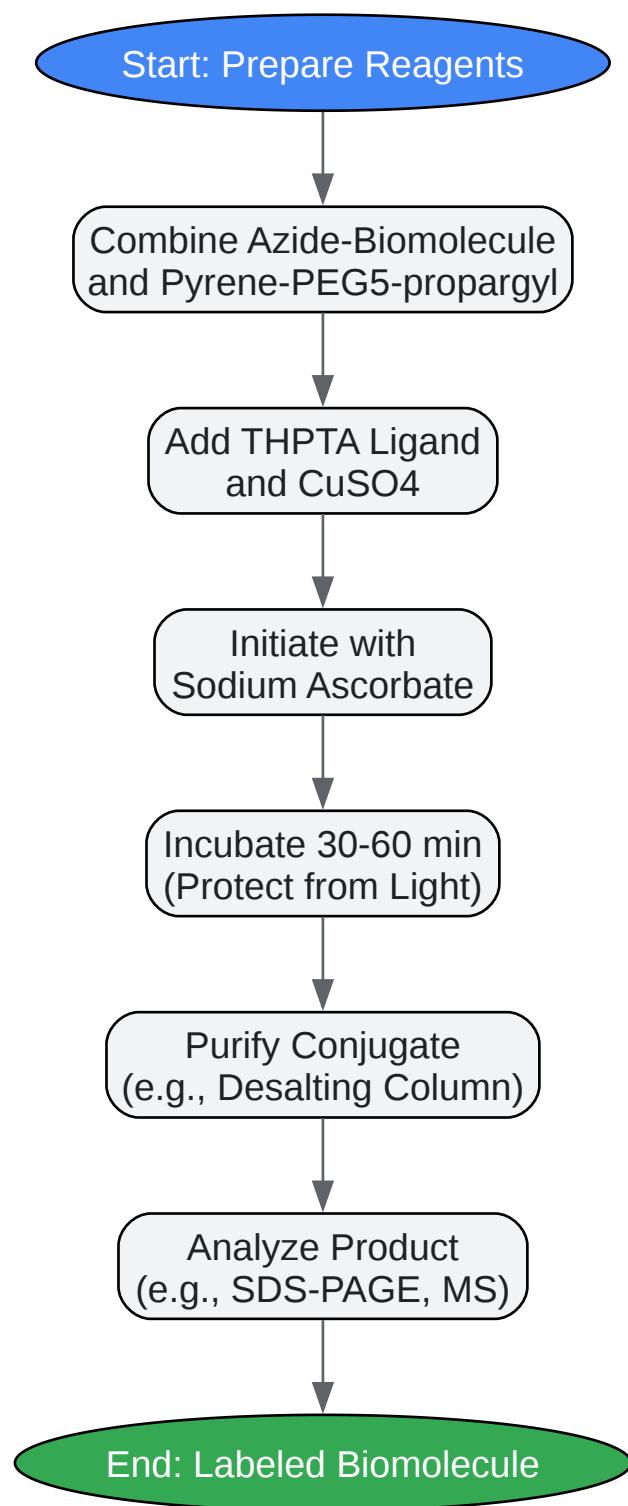
- 20 μ L of 2.5 mM **Pyrene-PEG5-propargyl** (diluted from stock). This provides a molar excess of the labeling reagent.
- Add Catalyst Premix Components:
 - Add 10 μ L of 100 mM THPTA solution. Vortex briefly to mix.[8][9]
 - Add 10 μ L of 20 mM CuSO₄ solution. Vortex briefly to mix.[8][9]
- Initiate the Reaction:
 - Add 10 μ L of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[8][9] The ascorbate reduces Cu(II) to the active Cu(I) catalyst.
 - Vortex the tube gently to ensure thorough mixing.
- Incubation:
 - Protect the reaction from light to prevent photobleaching of the pyrene fluorophore.
 - Incubate at room temperature for 30-60 minutes.[8][9]
- Downstream Processing:
 - The labeled protein is now ready for purification (e.g., via spin desalting columns or dialysis to remove excess reagents) and subsequent analysis (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).

Workflow & Pathway Visualizations

The following diagrams illustrate the core chemical transformation and the experimental workflow for using **Pyrene-PEG5-propargyl**.

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Caption: CuAAC Reaction Pathway for Bioconjugation.



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Caption: Experimental Workflow for Click Chemistry Labeling.

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